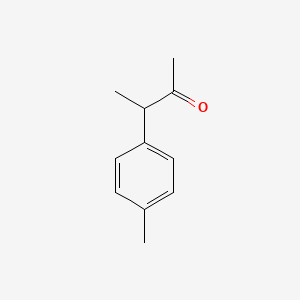
3-(4-Methylphenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(4-Methylphenyl)butan-2-one involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent, such as phenylmagnesium bromide, which is then reacted with a suitable carbonyl compound like 2-butanone. The reaction proceeds under anhydrous conditions and requires careful control of temperature and solvent choice .
Industrial Production Methods
Industrial production of this compound often involves the dehydrogenation of 2-butanol. This process is widely used due to its efficiency and scalability. The reaction is typically carried out in the presence of a catalyst, such as copper or zinc, at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)butan-2-one has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Buten-2-one, 3-methyl-4-phenyl-: Similar structure but with a double bond in the butenone chain.
4-(4-Methoxyphenyl)-3-buten-2-one: Contains a methoxy group instead of a methyl group.
4-(4-Hydroxy-3-methylphenyl)butan-2-one:
Uniqueness
3-(4-Methylphenyl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
59115-82-1 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
3-(4-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,9H,1-3H3 |
InChI-Schlüssel |
LVHKNIUWZMJFCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


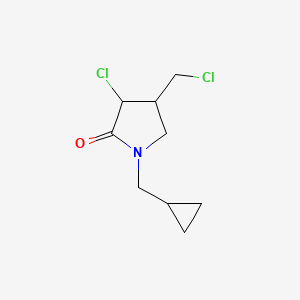
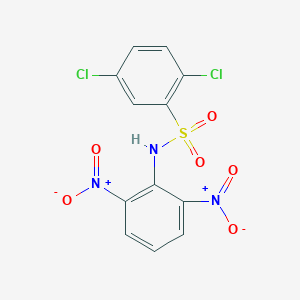
![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)

![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)
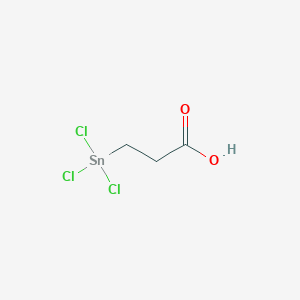
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)
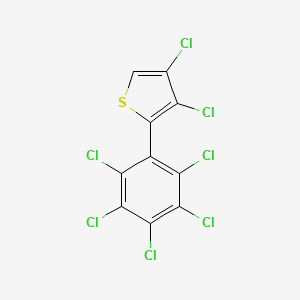
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
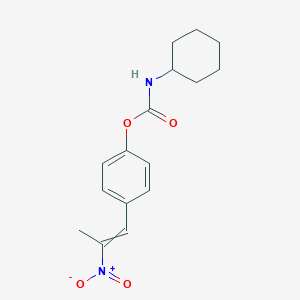
![N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14597938.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)
![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)
